1-(2,2-diphenylethyl)-4-methylpiperazine
Description
Properties
IUPAC Name |
1-(2,2-diphenylethyl)-4-methylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2/c1-20-12-14-21(15-13-20)16-19(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,19H,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLDAGDSXNFTJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,2-Diphenylethyl)-4-methylpiperazine can be synthesized through several methods. One common approach involves the reaction of 2,2-diphenylethan-1-amine with 4-methylpiperazine under controlled conditions. The reaction typically requires a solvent such as dichloromethane or ethanol and may be catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-diphenylethyl)-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperazine ring or the diphenylethyl group are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Analgesic Activity
Research has demonstrated that derivatives of 1-(2,2-diphenylethyl)-4-methylpiperazine exhibit potent analgesic properties. A study involving various substituted piperazine derivatives showed that certain compounds significantly outperformed morphine in analgesic efficacy. Specifically, compounds with a hydroxyl group on the phenyl ring exhibited analgesic activities 23-56 times greater than their parent structures and morphine itself when tested in animal models .
Kinase Inhibition
The compound has also been explored for its potential as a small molecule kinase inhibitor. In a study focusing on anthranilic acid and piperazine derivatives, several synthesized compounds were tested against key kinases such as EGFR and Akt. These compounds showed promising results in inhibiting kinase activity, suggesting a role for this compound derivatives in cancer therapeutics .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound derivatives typically involves multi-step organic reactions, which allow for the introduction of various substituents that can modulate biological activity. The structure-activity relationship studies indicate that the presence and position of substituents on the piperazine ring significantly influence the pharmacological properties of these compounds.
Table 1: Summary of Structure-Activity Relationships
| Compound Structure | Substituent | Biological Activity | Reference |
|---|---|---|---|
| A | m-Hydroxyl | Analgesic | |
| B | -OCH3 | Kinase Inhibition | |
| C | -NO2 | Increased Potency |
Cancer Research
In oncology, piperazine derivatives have been identified as potential candidates for drug development due to their ability to induce apoptosis in cancer cells. A focused library of anthranilic acid-piperazine conjugates was synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Compounds from this library showed significant inhibition of cancer cell proliferation, indicating their potential as anticancer agents .
SARS-CoV-2 Inhibition
Recent studies have investigated the potential of piperazine derivatives in inhibiting the main protease (Mpro) of SARS-CoV-2. Molecular dynamics simulations revealed that certain compounds could effectively bind to the active site of Mpro, suggesting their utility as antiviral agents . This highlights the versatility of this compound derivatives in addressing emerging health threats.
Mechanism of Action
The mechanism by which 1-(2,2-diphenylethyl)-4-methylpiperazine exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to receptors or enzymes, altering their activity and leading to physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine derivatives with diphenylethyl substituents or analogous groups exhibit diverse pharmacological profiles depending on substituent patterns, stereochemistry, and additional functional groups. Below is a comparative analysis of 1-(2,2-diphenylethyl)-4-methylpiperazine with its structural analogs:
1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine (MT-45)
- Structural Differences : MT-45 replaces the N4 methyl group with a cyclohexyl substituent and has a 1,2-diphenylethyl chain instead of 2,2-diphenylethyl.
- Pharmacological Activity : MT-45 demonstrates potent analgesic activity comparable to morphine, with the S-enantiomer showing higher potency . In contrast, this compound lacks direct analgesic reports but was utilized in antimalarial optimization .
- Applications : MT-45 has been identified as a psychoactive substance, highlighting the impact of cyclohexyl substitution on central nervous system activity .
1-(1,2-Diphenylethyl)piperidine (Diphenidine)
- Structural Differences : Diphenidine replaces the piperazine ring with a piperidine ring and adopts a 1,2-diphenylethyl chain.
- Pharmacological Activity : Diphenidine acts as a dissociative agent, whereas its 2,2-diphenylethyl isomer (2,2-DEP) exhibits distinct receptor interactions. This underscores the importance of phenyl group positioning (1,2 vs. 2,2) in modulating biological activity .
1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine Derivatives
- Structural Differences : These compounds feature aromatic (e.g., 2-methoxyphenyl) and piperidine substitutions.
- Pharmacological Activity : Derivatives like 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine show high dopamine D2 receptor affinity, emphasizing the role of aromatic substituents in receptor targeting .
Constrained Piperidine Analogs
- Structural Differences : Derived from (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine, these analogs incorporate rigid scaffolds.
- Pharmacological Activity : Electron-withdrawing groups on phenyl rings enhance dopamine transporter (DAT) affinity, as seen in compound S,S-(-)-19a (IC₅₀ = 11.3 nM for DAT). This contrasts with this compound’s antimalarial focus .
Structure-Activity Relationship (SAR) Insights
Substituent Effects
- Phenyl Positioning : The 2,2-diphenylethyl chain in the target compound enhances lipophilicity, whereas 1,2-diphenylethyl analogs (e.g., MT-45) favor analgesic or psychoactive effects .
Functional Group Additions
- Hydroxyl Groups : m-Hydroxyl substitution on the 2-phenyl ring of MT-45 derivatives increases analgesic potency by 23-56× compared to unsubstituted analogs .
- Heterocyclic Modifications : Pyridine ring addition to the target compound improved antimalarial activity, demonstrating the utility of π-π interactions in target binding .
Stereochemical Influence
- The S-enantiomer of MT-45 exhibits superior analgesic activity, suggesting that the stereochemistry of the diphenylethyl chain critically impacts receptor engagement .
Comparative Data Table
Q & A
Q. What are the most reliable synthetic routes for 1-(2,2-diphenylethyl)-4-methylpiperazine, and how can purity be optimized?
The synthesis of piperazine derivatives typically involves alkylation or acylation reactions. For example, the alkylation of 4-methylpiperazine with 2,2-diphenylethyl bromide in a polar aprotic solvent (e.g., DMF or acetonitrile) under basic conditions (K₂CO₃ or NaH) is a common approach. Reaction monitoring via TLC (e.g., hexane:ethyl acetate 2:1) and purification by silica gel chromatography (ethyl acetate:hexane gradient) ensures high purity . Yield optimization requires precise temperature control (room temperature to 60°C) and stoichiometric excess of alkylating agents (1.2–1.5 equivalents) .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and confirming regioselectivity?
Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming substituent positions on the piperazine ring. For instance, distinct splitting patterns for methyl groups (δ ~2.3 ppm) and aromatic protons (δ ~7.2–7.4 ppm) resolve ambiguities. Infrared (IR) spectroscopy identifies functional groups like C-N stretches (~1,250 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (±5 ppm error) . Computational methods (DFT) can predict 3D conformations to cross-validate experimental data .
Q. How do structural modifications (e.g., substituent changes) affect this compound’s physicochemical properties?
Substituents on the piperazine ring influence solubility, logP, and bioavailability. For example:
- Hydrophobic groups (e.g., diphenylethyl) increase logP, enhancing membrane permeability but reducing aqueous solubility.
- Electron-withdrawing groups (e.g., fluorine) improve metabolic stability by resisting oxidative degradation .
Quantitative Structure-Activity Relationship (QSAR) models can predict these effects using descriptors like topological polar surface area (TPSA) and hydrogen-bond donors/acceptors .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar piperazine derivatives?
Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times) or impurity profiles. For example:
- A compound may show antimicrobial activity in one study (MIC = 8 µg/mL) but fail in another due to differences in bacterial strain susceptibility .
- Dose-response curves should be replicated across multiple assays (e.g., MTT for cytotoxicity, fluorescence-based enzymatic inhibition) to confirm specificity . Meta-analyses of published IC₅₀ values and standardized reporting (e.g., ±SEM) improve reproducibility .
Q. What strategies are effective for designing in vitro experiments to evaluate this compound’s pharmacokinetic (PK) properties?
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS. CYP450 inhibition assays (e.g., CYP3A4) identify metabolic liabilities .
- Permeability : Use Caco-2 cell monolayers to measure apparent permeability (Papp). A Papp >1 ×10⁻⁶ cm/s suggests oral absorption potential .
- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration determines free fraction (%) .
Q. How can computational methods enhance the understanding of this compound’s mechanism of action?
- Molecular Docking : Screen against target proteins (e.g., dopamine D₂ receptors) using AutoDock Vina. Validate binding poses with molecular dynamics (MD) simulations (50–100 ns trajectories) .
- Pharmacophore Modeling : Identify essential features (e.g., hydrogen-bond acceptors, aromatic rings) using Schrödinger’s Phase. Compare with known inhibitors to infer mechanisms .
Experimental Design Challenges
Q. What are common pitfalls in scaling up synthesis, and how can they be mitigated?
- Exothermic Reactions : Use jacketed reactors with controlled cooling to prevent thermal runaway during alkylation .
- Byproduct Formation : Monitor intermediates via HPLC and optimize reaction time to minimize dimerization or over-alkylation .
- Solvent Selection : Replace DMF with less toxic alternatives (e.g., acetonitrile) for large-scale synthesis .
Q. How should researchers address low yields in multi-step syntheses of piperazine derivatives?
- Intermediate Trapping : Use Boc-protected amines to prevent side reactions .
- Catalyst Screening : Test Pd/C, Ni, or organocatalysts (e.g., DMAP) for coupling steps. Palladium-catalyzed Buchwald-Hartwig amination improves aryl-piperazine bond formation .
Data Interpretation and Validation
Q. How can conflicting cytotoxicity data between in vitro and in vivo models be reconciled?
- Bioavailability Issues : Poor solubility or rapid clearance in vivo may mask efficacy observed in vitro. Formulate with co-solvents (e.g., PEG-400) or nanoparticles to enhance delivery .
- Species Differences : Compare metabolite profiles (e.g., human vs. murine liver microsomes) to identify species-specific detoxification pathways .
Q. What statistical approaches are recommended for analyzing dose-response relationships in bioactivity studies?
- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀ values.
- ANOVA with Tukey’s Post Hoc Test : Compare treatment groups (p <0.05) to confirm significance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
